2,4-Dichlorobenzylidenemalononitrile

Vue d'ensemble

Description

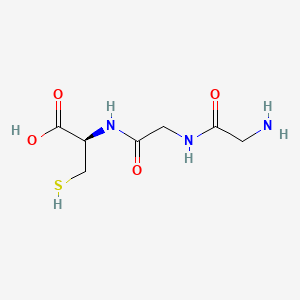

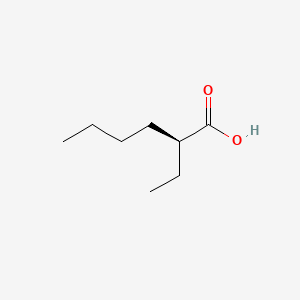

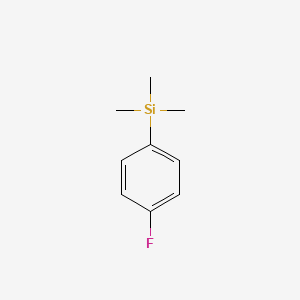

2,4-Dichlorobenzylidenemalononitrile is a chemical compound that is structurally related to benzylidenemalononitrile (BMN) derivatives. These compounds are of interest due to their various applications, including their use as riot-control agents. The structure of these compounds is characterized by the presence of a benzylidene group attached to a malononitrile moiety, which can be further substituted with various functional groups to alter their physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of BMN derivatives, such as 2,4-Dichlorobenzylidenemalononitrile, typically involves the reaction of malononitrile with an aldehyde or ketone in the presence of a catalyst. For example, the synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles, which share a similar malononitrile group, was achieved using azido kojic acid and various 2-arylidinemalononitriles in ethanol with NH4Cl as a catalyst . Similarly, the synthesis of 2-amino-3-benzyl-3,5-dicyano-6-methoxy-4-phenyl-3,4-dihydropyridines from benzylmalononitriles and benzylidenemalononitrile has been described, demonstrating the versatility of the malononitrile group in heterocyclic compound synthesis .

Molecular Structure Analysis

The molecular structure of BMN derivatives is often confirmed using spectroscopic techniques such as FT-IR, 1H, 13C NMR spectroscopy, and in some cases, X-ray crystallography. For instance, the structural characterization of a compound based on Kojic acid was confirmed by X-ray crystallography, which revealed the formation of a dimer via weak intermolecular hydrogen bonds . The structure of 7,8-Dichloro-2,3-diphenylquinoxaline, a related dichloro compound, was determined using X-ray crystallography at low temperatures, highlighting the importance of structural analysis in understanding the properties of these compounds .

Chemical Reactions Analysis

The reactivity of BMN derivatives can be studied by examining their interactions with various chemical agents. For example, the structure-biological activity relationship of BMN analogues was investigated by examining their reactivity with dimethylaminoethyl mercaptans (DEAEMs), which simulate the protein-SH group. This type of study helps to understand the factors responsible for the sensory irritation caused by these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of BMN derivatives, such as 2,4-Dichlorobenzylidenemalononitrile, are crucial for their application and environmental fate. The hydrophobicity, vapor pressure, and molecular size are some of the properties that have been studied. For instance, the hydrophobicity was determined using high-performance liquid chromatography (HPLC), and the vapor pressures were measured by a static method using an isoteniscope. These properties are significant in assessing the irritancy and environmental behavior of the compounds . Additionally, the optical properties of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, were investigated using UV–vis absorption and fluorescence spectroscopy, which can provide insights into the electronic structure and potential applications of these materials .

Applications De Recherche Scientifique

1. Agriculture

- Application : 2,4-Dichlorobenzylidenemalononitrile is used as a synthetic plant hormone auxin in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .

- Method : The compound is applied as a herbicide in agricultural environments. The indiscriminate use of pesticides can produce numerous damages to the environment .

- Results : The review provides an overview on the main characteristics of the herbicides based on 2,4-D, mostly on the role of microorganisms in its degradation and its main degradation metabolite, 2,4- dichlorophenol (2,4-DCP) .

2. Thermal Ignition Theory

3. Herbicide Formulations

- Application : 2,4-Dichlorobenzylidenemalononitrile is generally formulated as an amine salt or an ester, each of which have their own advantages and tradeoffs . It is used widely for selective control of broadleaf weeds in a variety of sectors and is found in many commonly used products .

- Method : The compound is produced in several forms, including acids, salts, amines and esters. Amine salts and esters are the two most common formulation types that have gained widespread acceptance in the marketplace .

- Results : Ester formulations are considered more efficacious, but more likely to drift off target, while amine salts are considered less efficacious but more stable .

4. Effects on Cucumber Growth

- Application : The compound has been studied for its effects on cucumber growth .

- Method : The study involved applying low-dose applications of 2,4-Dichlorobenzylidenemalononitrile to cucumbers .

- Results : The application of the compound resulted in a reduction in vine length compared with the control .

5. Clean Synthesis

- Application : The compound is used in the clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile . This process finds applications in pharmaceutical industries, pharmacology, biotech, specialty chemicals, perfumery, and for fluorescence-based assay to determine methane .

- Method : The synthesis involves the use of hydrotalcites (HT) as solid bases in different reactions. The properties of HT can be changed by using different synthetic methods .

- Results : The study found that Ti-Al-Mg hydrotalcite using glycine as a fuel was the most active, selective and reusable catalyst .

6. Exposure in Public Spaces

- Application : The general population may be exposed to 2,4-Dichlorobenzylidenemalononitrile during and after its use in residential and recreational areas .

- Method : The compound is often applied to residential lawns, golf courses, parks, cemeteries, and other grassy areas. It is also used on aquatic weeds, so swimmers may also be exposed .

Safety And Hazards

Propriétés

IUPAC Name |

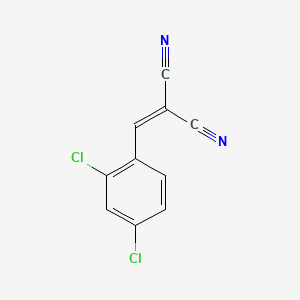

2-[(2,4-dichlorophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVZSQGJZJMCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183869 | |

| Record name | Malononitrile, (2,4-dichlorobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorobenzylidenemalononitrile | |

CAS RN |

2972-76-1 | |

| Record name | 2,4-Dichlorobenzylidenemalononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2972-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzylidenemalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzylidenemalononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malononitrile, (2,4-dichlorobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichlorobenzylidenemalononitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRS4QV9QRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.